Anti-inflammatory agent 36

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H27NO7 |

|---|---|

Molecular Weight |

453.5 g/mol |

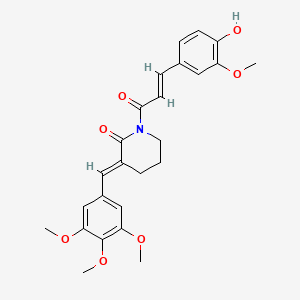

IUPAC Name |

(3E)-1-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-3-[(3,4,5-trimethoxyphenyl)methylidene]piperidin-2-one |

InChI |

InChI=1S/C25H27NO7/c1-30-20-13-16(7-9-19(20)27)8-10-23(28)26-11-5-6-18(25(26)29)12-17-14-21(31-2)24(33-4)22(15-17)32-3/h7-10,12-15,27H,5-6,11H2,1-4H3/b10-8+,18-12+ |

InChI Key |

XQUXWWVMQPNGGF-KWKAUDIHSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/2\CCCN(C2=O)C(=O)/C=C/C3=CC(=C(C=C3)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2CCCN(C2=O)C(=O)C=CC3=CC(=C(C=C3)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action: Inhibition of the NLRP3 Inflammasome

An In-depth Technical Guide on the Core Mechanism of Action for Anti-inflammatory Agent 36

Introduction

The innate immune system provides the first line of defense against pathogens and endogenous danger signals. A key component of this system is the inflammasome, a multi-protein complex that orchestrates inflammatory responses.[1] Among the various inflammasomes, the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is the most extensively studied due to its association with a wide range of inflammatory diseases, including autoimmune disorders, metabolic syndromes, and neurodegenerative diseases.[2][3] Dysregulation of the NLRP3 inflammasome can lead to chronic inflammation and tissue damage.[4] This has made the NLRP3 inflammasome a significant therapeutic target for the development of novel anti-inflammatory agents.[2]

"this compound" is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of the core mechanism of action of Agent 36, detailing its interaction with the NLRP3 signaling pathway. The guide also presents quantitative data on its inhibitory activity and outlines key experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.

The activation of the NLRP3 inflammasome is a tightly regulated two-step process: priming (Signal 1) and activation (Signal 2).[4][5]

Signal 1: Priming

The priming step is initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) that are recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[6][7] This recognition triggers the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] The activation of NF-κB leads to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of interleukin-1β (pro-IL-1β).[2][6]

Signal 2: Activation

A diverse array of stimuli can provide the second signal, leading to the assembly and activation of the NLRP3 inflammasome.[5] These stimuli do not directly bind to NLRP3 but rather induce cellular stress signals such as:

-

Potassium (K+) efflux[8]

-

Mitochondrial dysfunction and the generation of reactive oxygen species (ROS)[8]

-

Lysosomal rupture and the release of cathepsins[5]

Upon receiving the activation signal, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD).[2] This recruitment occurs through homotypic interactions between the pyrin domains (PYD) of NLRP3 and ASC.[2] ASC then recruits pro-caspase-1 via its CARD domain, leading to the formation of the complete NLRP3 inflammasome complex.[2][9] This proximity induces the auto-cleavage and activation of caspase-1.[2]

Activated caspase-1 is the effector molecule of the inflammasome and is responsible for:

-

Cytokine maturation: Cleavage of pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are then secreted from the cell.[2][10]

-

Pyroptosis: A pro-inflammatory form of programmed cell death, executed through the cleavage of gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell lysis and the release of inflammatory contents.[2][10]

Agent 36 Point of Intervention

Agent 36 is a direct inhibitor of the NLRP3 protein. It is thought to bind to the NACHT domain of NLRP3, which possesses ATPase activity essential for its oligomerization and activation.[11] By binding to the NACHT domain, Agent 36 locks the NLRP3 protein in an inactive conformation, preventing its self-assembly and the subsequent recruitment of ASC and pro-caspase-1. This effectively blocks the formation of the active inflammasome complex and inhibits all downstream inflammatory responses.

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by Agent 36.

Data Presentation: Inhibitory Activity

The potency of Agent 36 has been quantified through in vitro assays measuring the inhibition of IL-1β release in various cell models. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Agent 36 compared to other known NLRP3 inhibitors.

| Compound | Cell Model | Activator | IC50 (nM) | Reference |

| Agent 36 (Fictional) | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + Nigericin | 8.5 | Internal Data |

| Agent 36 (Fictional) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 12.2 | Internal Data |

| MCC950 | Human PBMCs | LPS + Nigericin | 6.8 | [12] |

| DFV890 | Peripheral Blood Cells | LPS | 1.0 - 2.9 | [12] |

| VTX2735 | Human Whole Blood | LPS | 75 | [12] |

| C77 | Microglia Cultures | LPS + ATP | 40 | [11] |

Experimental Protocols

The characterization of Agent 36's mechanism of action relies on a suite of established in vitro and in vivo experimental protocols. Below are detailed methodologies for key assays.

In Vitro IL-1β Release Assay in Bone Marrow-Derived Macrophages (BMDMs)

This assay is a cornerstone for quantifying the inhibitory effect of compounds on NLRP3 inflammasome activation.

1. Cell Culture and Differentiation:

-

Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.

-

Differentiate the cells into bone marrow-derived macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF.[13]

2. Priming:

-

Seed the differentiated BMDMs in 96-well plates at a density of 1 x 10^5 cells/well.

-

Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.[13]

3. Inhibitor Treatment:

-

Pre-treat the primed BMDMs with various concentrations of Agent 36 (or vehicle control) for 1 hour.[13]

4. NLRP3 Activation:

-

Activate the NLRP3 inflammasome by adding 5 mM ATP for 45 minutes or 5 µM Nigericin for 90 minutes.[13][14]

5. Quantification of IL-1β:

-

Collect the cell culture supernatants.

-

Measure the concentration of mature IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[15]

6. Data Analysis:

-

Calculate the percentage of inhibition of IL-1β release for each concentration of Agent 36 relative to the vehicle-treated control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Caption: Workflow for the In Vitro IL-1β Release Assay.

ASC Oligomerization Assay

This biochemical assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, and assesses the ability of an inhibitor to block this process.

1. Cell Culture and Treatment:

-

Seed and treat BMDMs as described in the IL-1β release assay (Steps 1-4).

2. Cell Lysis and Cross-linking:

-

After stimulation, lyse the cells in a buffer containing Triton X-100.

-

Centrifuge the lysates to pellet the insoluble ASC oligomers.

-

Wash the pellets and resuspend them.

-

Cross-link the ASC oligomers with 2 mM disuccinimidyl suberate (B1241622) (DSS) for 30 minutes at 37°C to stabilize the complex.[13]

3. Sample Preparation and Western Blot:

-

Stop the cross-linking reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-ASC antibody to visualize the ASC monomers and cross-linked oligomers (dimers, trimers, and higher-order specks).

4. Data Analysis:

-

Quantify the band intensity of the ASC oligomers relative to the ASC monomer.

-

Compare the extent of ASC oligomerization in Agent 36-treated samples to vehicle-treated controls.

Conclusion

This compound represents a promising therapeutic candidate that functions as a direct and selective inhibitor of the NLRP3 inflammasome. By binding to the NACHT domain of NLRP3, Agent 36 effectively prevents the assembly of the inflammasome complex, thereby blocking the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and inhibiting pyroptotic cell death. The potent inhibitory activity of Agent 36, as demonstrated in robust in vitro assays, underscores the therapeutic potential of targeting the NLRP3 inflammasome for the treatment of a wide spectrum of inflammatory diseases. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of this novel anti-inflammatory agent.

References

- 1. Inflammasome Activation | NLRP3 Inflammasome [promega.sg]

- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NLRP3 Protein Inhibitors- Pipeline Insight, 2025 [researchandmarkets.com]

- 4. benchchem.com [benchchem.com]

- 5. Spotlight on the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [worldwide.promega.com]

Technical Guide: Properties and Anti-inflammatory Activity of CAS 2293951-01-4 (Anti-inflammatory agent 36)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 36 (also referred to as Compound 5a28) is a novel synthetic compound demonstrating significant anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action, with a focus on its potential as a therapeutic agent for inflammatory conditions such as acute lung injury. The information presented is collated from available scientific literature and supplier technical data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2293951-01-4 | |

| Molecular Formula | C25H27NO7 | [1] |

| Molecular Weight | 453.48 g/mol | [1] |

| Appearance | White to yellow solid | |

| SMILES | COc1cc(\C=C\C(=O)N2CCC\C(=C/c3cc(OC)c(OC)c(OC)c3)C2=O)ccc1O | [1] |

| Solubility | In Vitro: DMSO : 25 mg/mL (55.13 mM) | [1] |

| Storage | -20°C (≥ 2 years) | [1] |

Biological Activity and Mechanism of Action

This compound has been shown to be a potent inhibitor of lipopolysaccharide (LPS)-induced inflammation in macrophages.[1] Its primary mechanism of action involves the suppression of key inflammatory signaling pathways.

In Vitro Activity

In studies utilizing RAW 264.7 mouse macrophages, this compound demonstrated dose-dependent inhibition of the release of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), upon stimulation with LPS. The compound also inhibits the transcription of other key inflammatory mediators including IL-1β, ICAM-1, and VCAM-1.

The inhibitory activity is summarized in Table 2.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Cell Line | IC50 Value (µM) | Reference |

| TNF-α Release | RAW 264.7 | 3.69 | |

| IL-6 Release | RAW 264.7 | 3.68 |

Mechanism of Action: MAPK Signaling Pathway

The anti-inflammatory effects of this agent are attributed to its ability to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, treatment of RAW 264.7 macrophages with this compound (at a concentration of 10 μM for 0.5 hours) resulted in a marked inhibition of the phosphorylation of p38 and ERK (Extracellular signal-regulated kinase). This indicates that the compound interferes with the upstream signaling events that lead to the activation of these critical inflammatory kinases.

In Vivo Activity

The anti-inflammatory potential of this compound has been confirmed in an in vivo model of acute lung injury (ALI) in mice. Intraperitoneal (i.p.) administration of this compound at a dosage of 10 mg/kg effectively mitigated inflammation in the lungs. The observed therapeutic effects included a reduction in the wet/dry weight ratio of the lungs, decreased levels of lymphocyte and macrophage biomarkers, and suppression of TNF-α, IL-6, IL-1β, VCAM-1, and ICAM-1 levels in the lung tissue.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Anti-inflammatory Activity Assay

4.1.1 Cell Culture and Treatment RAW 264.7 mouse macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. The cells are then pre-treated with varying concentrations of this compound (e.g., 2.5-20 μM) for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

4.1.2 Measurement of TNF-α and IL-6 Production After the incubation period with LPS (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. The absorbance is measured at the appropriate wavelength, and the cytokine concentrations are determined by comparison with a standard curve.

Western Blot Analysis for MAPK Phosphorylation

4.2.1 Cell Lysis and Protein Quantification RAW 264.7 cells are treated with this compound (e.g., 10 μM) for a short duration (e.g., 0.5 hours) followed by LPS stimulation. After treatment, the cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

4.2.2 SDS-PAGE and Immunoblotting Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated p38 (P-p38), phosphorylated ERK (P-ERK), total p38, and total ERK overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Acute Lung Injury (ALI) Mouse Model

4.3.1 Animal Model and Dosing An acute lung injury model is induced in mice (e.g., C57BL/6) by intratracheal or intranasal administration of LPS. This compound is administered to the mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg) prior to or following the LPS challenge. A vehicle control group and an LPS-only group are included for comparison.

4.3.2 Assessment of Lung Injury At a predetermined time point after LPS administration, the mice are euthanized. The lungs are harvested for various analyses. The severity of pulmonary edema is assessed by calculating the lung wet-to-dry weight ratio. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and protein levels. Lung tissue homogenates are used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and adhesion molecules (ICAM-1, VCAM-1) using ELISA or other immunoassays. Histopathological examination of lung tissue sections stained with hematoxylin (B73222) and eosin (B541160) (H&E) is also performed to evaluate the extent of tissue damage and inflammation.

Conclusion

This compound (CAS 2293951-01-4) is a promising pre-clinical candidate with potent anti-inflammatory properties. Its ability to inhibit the production of key pro-inflammatory cytokines and mediators through the suppression of the MAPK signaling pathway highlights its therapeutic potential. Further investigation is warranted to fully elucidate its pharmacological profile and to explore its efficacy in a broader range of inflammatory disease models.

References

"Anti-inflammatory agent 36" structure and chemical formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of the novel anti-inflammatory agent designated as "Anti-inflammatory agent 36," also identified in scientific literature as compound 5a28.

Core Compound Information

This compound is a synthetic compound designed as a di-carbonyl analog of curcumin. It has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models.

Chemical Structure:

Caption: 2D Chemical Structure of this compound (Compound 5a28).

Chemical Formula: C₂₅H₂₇NO₇[1]

Molecular Weight: 453.48 g/mol [1]

IUPAC Name: (E)-1-[(E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl]-3-(3,4,5-trimethoxybenzylidene)piperidin-2-one

SMILES: COc1cc(\C=C\C(=O)N2CCC\C(=C/c3cc(OC)c(OC)c(OC)c3)C2=O)ccc1O

Quantitative Biological Data

The anti-inflammatory activity of this compound has been quantified in cellular models of inflammation. The following table summarizes the key inhibitory concentrations.

| Assay | Cell Line | Inhibitor | IC₅₀ (µM) | Reference |

| TNF-α Inhibition | RAW 264.7 | This compound | 3.69 | [1] |

| IL-6 Inhibition | RAW 264.7 | This compound | 3.68 | [1] |

Mechanism of Action: Inhibition of MAPK Signaling Pathway

This compound exerts its effects by modulating key signaling pathways involved in the inflammatory response. Experimental evidence indicates that it significantly inhibits the phosphorylation of p38 and ERK, two critical kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, in lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound in the context of LPS-induced inflammation in macrophages.

References

In Vitro Anti-inflammatory Activity of Agent 36: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of a novel compound designated as Anti-inflammatory agent 36 (also referred to as Compound 5a28). The document details its inhibitory effects on key inflammatory mediators and signaling pathways, presenting quantitative data, experimental methodologies, and visual representations of the underlying mechanisms.

Quantitative In Vitro Anti-inflammatory Activity

This compound has demonstrated significant inhibitory activity against key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The agent effectively curtails the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), crucial mediators in the inflammatory cascade. Furthermore, it has been shown to suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]

The following table summarizes the key quantitative data obtained from in vitro assays.

| Assay | Cell Line | Stimulant | Parameter | Result | Reference |

| TNF-α Inhibition | RAW 264.7 | LPS | IC50 | 3.69 µM | [1] |

| IL-6 Inhibition | RAW 264.7 | LPS | IC50 | 3.68 µM | [1] |

| MAPK Pathway Inhibition | RAW 264.7 | LPS | Phosphorylation | Marked inhibition of P-P38 and P-ERK | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established standards for assessing anti-inflammatory activity.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with varying concentrations of this compound (typically in the range of 2.5-20 µM) for a specified period, often 30 minutes to 1 hour.[1][2]

Cytokine Inhibition Assay (TNF-α and IL-6)

Following pre-treatment with this compound, RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[1][2] The cell culture supernatant is then collected. The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. The absorbance is measured using a microplate reader, and the concentrations of the cytokines are determined by comparison with a standard curve. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot Analysis for MAPK Signaling Pathway

To assess the effect on the MAPK pathway, RAW 264.7 cells are pre-treated with this compound (e.g., 10 µM) for 30 minutes, followed by stimulation with LPS (1 µg/mL) for a shorter duration, typically 15-30 minutes, to observe the phosphorylation of signaling proteins.[1][3][4]

-

Cell Lysis: Cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a Bicinchoninic Acid (BCA) protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated p38 (P-P38), phosphorylated ERK (P-ERK), total p38, and total ERK.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Nitric Oxide (NO) Production Assay

This assay is a common method to assess in vitro anti-inflammatory activity.

-

Cell Treatment: RAW 264.7 cells are seeded in a 96-well plate and treated as described in section 2.1, with LPS stimulation for 24 hours.[5]

-

Griess Reaction: The production of nitric oxide is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the culture supernatant. An equal volume of the supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[5][6]

-

Quantification: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

The ability of a compound to inhibit the COX-2 enzyme is a key indicator of its anti-inflammatory potential. This can be assessed using commercially available inhibitor screening kits.

-

Enzyme Preparation: Human recombinant COX-2 enzyme is prepared according to the kit's instructions.

-

Inhibitor Incubation: The enzyme is incubated with various concentrations of this compound or a control inhibitor (e.g., celecoxib) for a defined period, often at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid as the substrate.

-

Detection: The activity of the COX-2 enzyme is measured by detecting the product, Prostaglandin G2, using a fluorometric or colorimetric probe provided in the kit.[7][8] The fluorescence or absorbance is read over time using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Mechanism of Action

The anti-inflammatory effects of Agent 36 are mediated through the modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflow.

Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity of Agent 36.

Caption: Inhibition of the MAPK signaling pathway by this compound.

Caption: Overview of the canonical NF-κB inflammatory signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. abcam.com [abcam.com]

Technical Guide: Anti-inflammatory Agent 36 and its Inhibition of TNF-alpha

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Anti-inflammatory agent 36, a novel chalcone (B49325) derivative with potent anti-inflammatory properties. The document details the agent's inhibitory effects on key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). It outlines the underlying mechanism of action, focusing on the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This guide includes detailed experimental protocols for the evaluation of this agent, quantitative data on its efficacy, and visual representations of the involved biological pathways to support further research and development in the field of anti-inflammatory therapeutics.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key mediator in the inflammatory cascade is TNF-α, a cytokine that plays a central role in the pathogenesis of numerous inflammatory conditions. Consequently, the inhibition of TNF-α production and its signaling pathways is a primary target for the development of novel anti-inflammatory drugs. This compound has emerged as a promising small molecule inhibitor of inflammation, demonstrating significant efficacy in pre-clinical studies. This guide serves as a technical resource for understanding and potentially developing this compound further.

Quantitative Data

The anti-inflammatory activity of Agent 36 has been quantified through in vitro cell-based assays. The following tables summarize the key efficacy data.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound

| Cytokine | Cell Line | Stimulant | IC50 Value (µM) | Reference |

| TNF-α | RAW 264.7 | LPS | 3.69 | |

| IL-6 | RAW 264.7 | LPS | 3.68 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage | Key Findings | Reference |

| ICR Mouse | Acute Lung Injury | 10 mg/kg (i.p.) | Reduced lung wet/dry weight ratio; Suppressed TNF-α, IL-6, IL-1β, VCAM-1, and ICAM-1 levels. |

Mechanism of Action

This compound exerts its effects by targeting key signaling pathways involved in the inflammatory response. Upon stimulation by lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a downstream signaling cascade that leads to the activation of MAPK and NF-κB pathways, resulting in the production of pro-inflammatory cytokines.

Agent 36 has been shown to inhibit the phosphorylation of p38 and ERK, two key kinases in the MAPK pathway. By doing so, it interferes with the signaling cascade that leads to the transcriptional activation of inflammatory genes. Furthermore, it inhibits the transcription of TNF-α, IL-6, IL-1β, ICAM-1, and VCAM-1, suggesting an inhibitory effect on the NF-κB pathway, which is a critical transcription factor for these genes.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the inflammatory response and the points of inhibition by this compound.

Caption: LPS-TLR4 signaling cascade leading to inflammation.

Caption: Workflow for evaluating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Cytokine Inhibition Assay in RAW 264.7 Macrophages

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

ELISA kits for mouse TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare various concentrations of this compound in DMEM. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Incubate for 1 hour.

-

LPS Stimulation: After the pre-incubation period, add LPS to each well to a final concentration of 1 µg/mL (except for the vehicle control group).

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant.

-

Cytokine Measurement: Determine the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the LPS-only treated group. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of MAPK Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of p38 and ERK in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 cells

-

Reagents for cell culture (as in 4.1)

-

LPS

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat the cells with this compound (e.g., 10 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

-

Immunoblotting: Block the membranes and then incubate with the appropriate primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Mouse Model of Acute Lung Injury

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a mouse model of LPS-induced acute lung injury.

Materials:

-

ICR mice (or other suitable strain)

-

This compound

-

LPS

-

Saline solution

-

Anesthetics

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle (control) intraperitoneally (i.p.) to the mice.

-

LPS Challenge: After a set pre-treatment time (e.g., 1 hour), induce acute lung injury by intratracheal or intranasal administration of LPS.

-

Monitoring: Monitor the animals for signs of distress.

-

Sample Collection: At a predetermined time point after LPS challenge (e.g., 6 hours), euthanize the mice.

-

Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage to collect BAL fluid (BALF) for cell counting and cytokine analysis.

-

Lung Tissue Collection: Harvest the lungs for histological analysis and to determine the wet/dry weight ratio as an indicator of pulmonary edema.

-

Analysis: Analyze the BALF for total and differential cell counts and for levels of inflammatory cytokines (TNF-α, IL-6, IL-1β). Process the lung tissue for histology and measurement of inflammatory markers.

Conclusion

This compound is a potent inhibitor of pro-inflammatory cytokine production, acting through the suppression of the MAPK and likely the NF-κB signaling pathways. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this compound. Further investigation into its detailed molecular interactions, pharmacokinetic and pharmacodynamic properties, and safety profile is warranted to advance its development as a novel anti-inflammatory therapy.

The Multifaceted Role of "Anti-inflammatory Agent 36" in IL-6 Suppression: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of compounds referred to as "Anti-inflammatory agent 36" and their significant role in the suppression of Interleukin-6 (IL-6), a key cytokine implicated in inflammatory processes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, quantitative data, and detailed experimental protocols for two distinct compounds identified under this nomenclature.

Introduction

Interleukin-6 is a pleiotropic cytokine with a central role in regulating the immune response, inflammation, and hematopoiesis. Dysregulation of IL-6 signaling is a hallmark of numerous chronic inflammatory diseases, autoimmune disorders, and cancer. Consequently, the development of targeted therapies to inhibit IL-6 production and signaling is of paramount interest in modern drug discovery. This guide focuses on two promising, yet distinct, chemical entities both identified as "this compound": a potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitor and a specific Mitogen-Activated Protein Kinase (MAPK) pathway inhibitor.

Compound 1: GSK-3β Inhibitor (Compound 36)

This iteration of "Compound 36" is a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in a myriad of cellular processes, including inflammation.

Quantitative Data on IL-6 Suppression

| Compound | Target | IC50 (GSK-3β) | Cell Line | Stimulant | IL-6 Suppression |

| GSK-3β Inhibitor (Compound 36) | GSK-3β | 70 nM | BV-2 (murine microglial cells) | Lipopolysaccharide (LPS) | Significant reduction at 10 µM |

Mechanism of Action: IL-6 Suppression via GSK-3β Inhibition

The primary mechanism of this compound involves the direct inhibition of GSK-3β. In the context of inflammation, GSK-3β can act as a positive regulator of the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS. By inhibiting GSK-3β, "Compound 36" disrupts this signaling cascade, leading to the downstream suppression of the transcription factor NF-κB. As NF-κB is a critical activator of the IL-6 gene promoter, its inhibition results in a marked decrease in IL-6 production and secretion.

Signaling Pathway Diagram

Experimental Protocols

Cell Culture and Treatment: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of "Compound 36" (GSK-3β inhibitor) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

IL-6 Quantification (ELISA): The concentration of IL-6 in the cell culture supernatant is determined using a commercially available mouse IL-6 ELISA kit, following the manufacturer's instructions. Briefly, supernatants are collected and added to a 96-well plate pre-coated with an anti-mouse IL-6 capture antibody. After incubation, a biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The reaction is visualized by the addition of a chromogenic substrate, and the absorbance is measured at 450 nm using a microplate reader. IL-6 concentrations are calculated from a standard curve generated with recombinant mouse IL-6.

Compound 2: this compound (CAS 2293951-01-4)

This molecule is a distinct anti-inflammatory agent that exerts its IL-6 suppressive effects through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Quantitative Data on IL-6 Suppression

| Compound | Target | IC50 (IL-6) | Cell Line | Stimulant |

| This compound (CAS 2293951-01-4) | MAPK Pathway (P-P38, P-ERK) | 3.68 µM | RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) |

Mechanism of Action: IL-6 Suppression via MAPK Pathway Inhibition

Upon stimulation with LPS, TLR4 activation in macrophages triggers a signaling cascade that includes the phosphorylation and activation of key MAPK members, namely p38 and Extracellular signal-regulated kinase (ERK). These activated kinases, in turn, phosphorylate and activate transcription factors such as AP-1 (Activator protein-1), which, along with NF-κB, drive the transcription of the IL-6 gene. "this compound" (CAS 2293951-01-4) acts by inhibiting the phosphorylation of both p38 and ERK, thereby blocking the downstream activation of transcription factors and ultimately suppressing IL-6 production.

Signaling Pathway Diagram

Experimental Protocols

Cell Culture and Treatment: RAW 264.7 murine macrophages are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. For experiments, cells are seeded and allowed to adhere. Pre-treatment with "this compound" (CAS 2293951-01-4) at various concentrations is performed for 1 hour, followed by stimulation with 1 µg/mL of LPS for the desired time (e.g., 24 hours for IL-6 ELISA, shorter time points for Western blotting).

IL-6 Quantification (ELISA): The protocol for IL-6 ELISA is similar to the one described for the GSK-3β inhibitor, using a mouse IL-6 specific kit and measuring absorbance at 450 nm.

Western Blot Analysis for P-p38 and P-ERK: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated p38 (P-p38) and phosphorylated ERK (P-ERK). After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. To ensure equal protein loading, the membrane is subsequently stripped and re-probed with antibodies against total p38 and total ERK, as well as a loading control such as β-actin or GAPDH.

Conclusion

The designation "this compound" encompasses at least two distinct and potent inhibitors of IL-6 production, each operating through a different key inflammatory signaling pathway. The GSK-3β inhibitor presents a novel approach by targeting a central regulatory kinase, while the MAPK pathway inhibitor offers a more direct blockade of a well-established inflammatory cascade. The detailed data and protocols provided in this guide are intended to facilitate further research and development of these promising anti-inflammatory compounds, ultimately contributing to the discovery of new therapeutics for a range of IL-6-mediated diseases.

Preliminary Research Findings on Anti-inflammatory Agent 36: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary research findings for Anti-inflammatory agent 36. The document details the agent's known mechanism of action, efficacy in both in vitro and in vivo models of inflammation, and provides detailed protocols for the key experimental procedures used in its initial evaluation. All quantitative data has been summarized in tabular format for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Introduction

This compound has emerged as a promising candidate in preclinical studies for the attenuation of inflammatory responses. Initial investigations have demonstrated its potent inhibitory effects on key inflammatory mediators and signaling pathways. This document consolidates the early-stage data to facilitate further research and development efforts.

Mechanism of Action

This compound exerts its effects by inhibiting the activation of macrophages induced by lipopolysaccharide (LPS). A key molecular mechanism identified is the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically through the marked inhibition of p38 and ERK phosphorylation.[1] This inhibition leads to a downstream reduction in the transcription and release of pro-inflammatory cytokines.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound in LPS-Stimulated RAW 264.7 Macrophages [1][2]

| Cytokine | IC50 Value (µM) |

| TNF-α | 3.69 |

| IL-6 | 3.68 |

Table 2: In Vivo Efficacy of this compound in an LPS-Induced Acute Lung Injury Mouse Model [1]

| Parameter | Treatment | Outcome |

| Lung Wet/Dry Weight Ratio | 10 mg/kg, i.p. | Reduced |

| Inflammatory Cell Infiltration (Lymphocytes, Macrophages) | 10 mg/kg, i.p. | Reduced |

| Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β) | 10 mg/kg, i.p. | Suppressed |

| Adhesion Molecule Expression (VCAM-1, ICAM-1) | 10 mg/kg, i.p. | Suppressed |

Experimental Protocols

Detailed methodologies for the key experiments conducted to evaluate this compound are provided below.

In Vitro Studies: Inhibition of LPS-Induced Macrophage Activation

4.1.1. Cell Culture and Treatment RAW 264.7 mouse macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound (2.5-20 µM) for 1 hour, followed by stimulation with 1 µg/mL of LPS for the indicated time periods.[1]

4.1.2. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 Following cell treatment, the culture supernatant is collected. The concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits, following the manufacturer's instructions. Briefly, supernatant samples and standards are added to antibody-coated plates and incubated. After washing, a detection antibody is added, followed by a substrate solution to induce a colorimetric reaction. The absorbance is measured at 450 nm using a microplate reader, and cytokine concentrations are calculated from the standard curve.

4.1.3. Western Blotting for Phosphorylated p38 and ERK After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-p38, phospho-ERK, total p38, and total ERK overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an ECL detection system.

4.1.4. Real-Time PCR (RT-PCR) for Pro-inflammatory Gene Expression Total RNA is extracted from treated cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit. RT-PCR is performed using SYBR Green master mix and gene-specific primers for TNF-α, IL-6, IL-1β, ICAM-1, and VCAM-1. The relative gene expression is calculated using the 2^-ΔΔCt method, with GAPDH as the internal control.

In Vivo Studies: LPS-Induced Acute Lung Injury Mouse Model

4.2.1. Animal Model and Treatment Male C57BL/6 mice are used for this model. Acute lung injury is induced by intratracheal instillation of LPS (5 mg/kg). This compound (10 mg/kg) is administered via intraperitoneal (i.p.) injection 1 hour prior to LPS challenge.[1]

4.2.2. Bronchoalveolar Lavage Fluid (BALF) Analysis At a specified time point after LPS instillation, mice are euthanized, and the lungs are lavaged with sterile PBS. The collected BALF is centrifuged to pellet the cells. The supernatant is stored for cytokine analysis. The cell pellet is resuspended, and total and differential cell counts (macrophages, neutrophils, lymphocytes) are determined using a hemocytometer and cytospin preparations stained with Diff-Quik.

4.2.3. Lung Wet/Dry Weight Ratio To assess pulmonary edema, the lungs are excised, weighed (wet weight), and then dried in an oven at 60°C for 72 hours until a constant weight is achieved (dry weight). The wet/dry weight ratio is then calculated.

4.2.4. Histopathological Analysis Lung tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The stained sections are examined under a light microscope to assess the degree of lung injury, including inflammatory cell infiltration, alveolar wall thickening, and edema.

Visualizations

Signaling Pathway Diagram

Caption: MAPK signaling pathway inhibited by Agent 36.

Experimental Workflow Diagrams

Caption: In Vitro Experimental Workflow.

Caption: In Vivo Experimental Workflow.

Conclusion

The preliminary findings for this compound are highly encouraging, demonstrating its potent anti-inflammatory properties in both cellular and animal models. Its clear mechanism of action via inhibition of the MAPK signaling pathway provides a strong rationale for its continued development. The data and protocols presented in this guide offer a solid foundation for future investigations aimed at further characterizing its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Anti-inflammatory Agent 36 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 36 is a di-carbonyl analog of curcumin (B1669340) that has demonstrated potent anti-inflammatory properties. It effectively suppresses the production of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[1] Mechanistically, this compound exerts its effects by inhibiting the activation of macrophages through the blockade of the mitogen-activated protein kinase (MAPK) signaling pathway and preventing the nuclear translocation of nuclear factor-kappa B (NF-κB).[2] These characteristics make it a promising candidate for further investigation in inflammatory disease research and drug development.

This document provides detailed protocols for the in vitro evaluation of this compound using a macrophage cell culture model. The described experimental procedures include cell line maintenance, induction of inflammation, assessment of cytotoxicity, and quantification of inflammatory markers.

Data Presentation

The following table summarizes the key quantitative data for the inhibitory activity of this compound on pro-inflammatory cytokine release in LPS-stimulated RAW 264.7 macrophages.[1]

| Parameter | Cell Line | Inducer | IC50 Value |

| TNF-α Inhibition | RAW 264.7 | LPS | 3.69 µM |

| IL-6 Inhibition | RAW 264.7 | LPS | 3.68 µM |

Experimental Protocols

RAW 264.7 Cell Culture

This protocol outlines the routine maintenance of the murine macrophage cell line RAW 264.7.

Materials:

-

RAW 264.7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Cell scraper

-

T-75 cell culture flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture RAW 264.7 cells in T-75 flasks containing DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[3]

-

For subculturing, aspirate the old medium and wash the cells once with sterile PBS.

-

Add a small volume of fresh medium and gently detach the adherent cells using a cell scraper.

-

Resuspend the cells in fresh medium and split them at a ratio of 1:3 to 1:6 into new flasks.

-

Change the culture medium every 2-3 days.[3]

Induction of Inflammation with Lipopolysaccharide (LPS)

This protocol describes the method for inducing an inflammatory response in RAW 264.7 cells.

Materials:

-

Cultured RAW 264.7 cells

-

Lipopolysaccharide (LPS) from E. coli

-

Serum-free DMEM

Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1-2 x 10^5 cells/well for a 96-well plate (adjust proportionally for other plate sizes) and allow them to adhere overnight.[4]

-

The next day, remove the culture medium.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) in fresh medium for 1 hour.

-

Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response.[5]

-

Incubate the cells for the desired time period (e.g., 24 hours for cytokine analysis).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

Materials:

-

LPS- and compound-treated RAW 264.7 cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[6]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 540 nm using a microplate reader.

-

Express cell viability as a percentage relative to the untreated control cells.

Quantification of TNF-α and IL-6 by ELISA

This protocol details the measurement of pro-inflammatory cytokines in the cell culture supernatant.

Materials:

-

Cell culture supernatants from treated cells

-

Mouse TNF-α and IL-6 ELISA kits

-

Wash buffer

-

Assay diluent

-

Detection antibody

-

Enzyme reagent (e.g., Streptavidin-HRP)

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Collect the cell culture supernatants after the 24-hour incubation with LPS and this compound.

-

Perform the ELISA according to the manufacturer's instructions for the specific kits.

-

Briefly, coat a 96-well plate with capture antibody.

-

Add standards and cell culture supernatants to the wells and incubate.

-

Wash the plate and add the biotin-conjugated detection antibody.

-

After another incubation and wash, add the enzyme reagent.

-

Add the substrate solution and incubate until color develops.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve.[2][7]

Western Blot Analysis for MAPK and NF-κB Pathways

This protocol is for assessing the effect of this compound on key inflammatory signaling pathways.

Materials:

-

Treated RAW 264.7 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-NF-κB p65, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After a shorter treatment period (e.g., 15-60 minutes) with LPS and the compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[8]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[9]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. For NF-κB nuclear translocation, separate nuclear and cytoplasmic fractions before lysis and use a nuclear marker like Lamin B1 for normalization.

Visualizations

Caption: Workflow for assessing the anti-inflammatory effects of Agent 36.

Caption: Inhibition of MAPK and NF-κB pathways by this compound.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Design and synthesis novel di-carbonyl analogs of curcumin (DACs) act as potent anti-inflammatory agents against LPS-induced acute lung injury (ALI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell culture of RAW264.7 cells [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Anti-inflammatory effects of novel curcumin analogs in experimental acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Function and Regulation of IL-36 Signaling in Inflammatory Diseases and Cancer Development [frontiersin.org]

Application Notes and Protocols for Anti-inflammatory Agent 36

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Anti-inflammatory Agent 36, also identified as Compound 5a28, a mourrolidin-3-one derivative with demonstrated anti-inflammatory properties. This document includes recommended dosage for mouse studies, detailed experimental protocols for common inflammation models, and insights into its mechanism of action.

Mechanism of Action

This compound exerts its effects by inhibiting the activation of macrophages induced by lipopolysaccharide (LPS). This inhibition is mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting the phosphorylation of p38 and ERK. By downregulating this pathway, the agent effectively reduces the production of pro-inflammatory cytokines.

In Vivo Dosage for Mouse Studies

The following table summarizes the known and suggested starting doses for in vivo studies in mice. It is critical to perform dose-response studies to determine the optimal dose for specific experimental models and conditions.

| Animal Model | Route of Administration | Dosage Range | Efficacy/Observations | Reference |

| Acute Lung Injury (LPS-induced) | Intraperitoneal (i.p.) | 10 mg/kg | Significant reduction in lung inflammation. | [1][2] |

| Carrageenan-Induced Paw Edema | Intraperitoneal (i.p.) or Oral (p.o.) | 5 - 25 mg/kg (Suggested Starting Range) | Expected dose-dependent reduction in paw edema. | N/A |

| Collagen-Induced Arthritis | Intraperitoneal (i.p.) or Oral (p.o.) | 5 - 25 mg/kg (Suggested Starting Range) | Potential to reduce joint inflammation and arthritis score. | N/A |

Note: The dosage ranges for Carrageenan-Induced Paw Edema and Collagen-Induced Arthritis are suggested starting points for investigation, as specific studies for this compound in these models are not publicly available. Researchers should perform pilot studies to establish the optimal dose-response curve.

Experimental Protocols

Detailed methodologies for key in vivo inflammation models are provided below.

LPS-Induced Acute Lung Injury in Mice

This model is used to study acute inflammatory responses in the lungs.

Materials:

-

This compound (Compound 5a28)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Insulin syringes with 30G needles

-

Surgical board and instruments

Procedure:

-

Animal Preparation: Use 8-12 week old C57BL/6 or BALB/c mice, acclimatized for at least one week.

-

Agent Administration: Prepare a solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Administer the desired dose (e.g., 10 mg/kg) via intraperitoneal injection 1 hour prior to LPS challenge.

-

Induction of Lung Injury: Anesthetize the mice. Make a small incision in the neck to expose the trachea. Intratracheally instill 2-5 mg/kg of LPS dissolved in 50 µL of sterile saline. Suture the incision.

-

Monitoring: Monitor the animals for signs of respiratory distress.

-

Endpoint Analysis (6-24 hours post-LPS):

-

Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell infiltration (e.g., neutrophils) and total protein concentration.

-

Harvest lung tissue for histological analysis (H&E staining) to assess lung injury, and for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

-

Determine the lung wet-to-dry weight ratio as an indicator of pulmonary edema.

-

Carrageenan-Induced Paw Edema in Mice

This is a widely used model for screening acute anti-inflammatory activity.

Materials:

-

This compound (Compound 5a28)

-

Lambda-carrageenan (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

-

Syringes with 27G needles

Procedure:

-

Animal Preparation: Use 6-8 week old Swiss albino or BALB/c mice.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

-

Agent Administration: Administer this compound at various doses (e.g., 5, 10, 25 mg/kg, i.p. or p.o.) 30-60 minutes before carrageenan injection. A vehicle control group should be included.

-

Induction of Edema: Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a well-established model of autoimmune arthritis that shares features with human rheumatoid arthritis.

Materials:

-

This compound (Compound 5a28)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles

Procedure:

-

Animal Strain: Use susceptible mouse strains such as DBA/1J mice (8-10 weeks old).

-

Primary Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify type II collagen in IFA. Administer a booster injection of 100 µL of the emulsion at a different site on the tail.

-

Agent Administration: Begin administration of this compound (e.g., daily i.p. or p.o. injections at desired doses) either prophylactically (from day 0 or 21) or therapeutically (after the onset of arthritis).

-

Arthritis Assessment: Monitor the mice regularly (2-3 times per week) for the onset and severity of arthritis starting from day 21. Score each paw based on a scale of 0-4 for erythema and swelling. The maximum score per mouse is 16.

-

Endpoint Analysis: At the end of the study (e.g., day 42-56), collect blood for serological analysis of anti-collagen antibodies and cytokines. Harvest paws for histological assessment of joint inflammation, cartilage destruction, and bone erosion.

Visualizations

Signaling Pathway

Caption: Inhibition of the LPS-induced MAPK signaling pathway by this compound.

Experimental Workflow: LPS-Induced Acute Lung Injury

Caption: Experimental workflow for the LPS-induced acute lung injury model in mice.

Logical Relationship: From Mechanism to In Vivo Effect

Caption: Logical flow from molecular mechanism to in vivo anti-inflammatory effect.

References

"Anti-inflammatory agent 36" solubility and preparation for experiments

Application Notes: Anti-inflammatory Agent 36

Description

This compound is a potent, synthetic, small-molecule inhibitor of the IκB Kinase (IKK) complex, a critical node in the NF-κB signaling pathway. By inhibiting IKK, Agent 36 effectively blocks the phosphorylation and subsequent degradation of IκBα.[1] This action prevents the nuclear translocation of the NF-κB p65/p50 complex, a key transcription factor responsible for upregulating a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][3] Its high specificity and potency make it an invaluable tool for researchers studying inflammatory responses and related diseases in vitro.

Chemical Profile:

-

Molecular Formula: C₂₀H₁₈FN₃O₃

-

Molecular Weight: 379.38 g/mol

-

Appearance: White to off-white crystalline powder.

Solubility Data

This compound exhibits limited solubility in aqueous solutions and is best dissolved in organic solvents. For cell-based assays, it is crucial to first prepare a concentrated stock solution in 100% DMSO. Subsequent dilutions into aqueous media should be performed carefully to avoid precipitation.

Table 1: Solubility of this compound

| Solvent | Temperature | Maximum Solubility | Notes |

| DMSO | 25°C | 100 mM (37.94 mg/mL) | Recommended for primary stock solution. |

| Ethanol (95%) | 25°C | 25 mM (9.48 mg/mL) | Can be used, but may require warming. |

| PBS (pH 7.4) | 25°C | < 50 µM (< 0.019 mg/mL) | Not recommended for stock solutions. |

| Cell Culture Media | 37°C | < 100 µM (< 0.038 mg/mL) | Final concentration should not exceed 0.5% DMSO. |

Preparation of Stock and Working Solutions

3.1. Materials Required:

-

This compound (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

3.2. Protocol for Preparing a 10 mM Stock Solution (in DMSO):

-

Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

-

Weigh out 3.8 mg of the powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

-

Add 1.0 mL of anhydrous DMSO to the tube.

-

Cap the tube tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication may assist if dissolution is slow.

-

Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.

3.3. Protocol for Preparing Working Solutions:

-

Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions of the stock solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentrations for your experiment.

-

Crucial Step: Add the DMSO-based solution to the cell culture medium dropwise while gently vortexing or swirling the medium. This gradual addition helps prevent precipitation of the compound.

-

The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive an equivalent concentration of DMSO.

Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol details an in vitro assay to quantify the anti-inflammatory activity of Agent 36 by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[4]

4.1. Materials Required:

-

RAW 264.7 cells

-

DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (prepared as described in Section 3)

-

Griess Reagent Kit for NO measurement

-

Sterile 96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

4.2. Experimental Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare working solutions of this compound in complete DMEM at 2x the desired final concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).

-

Remove the old medium from the cells and add 100 µL of the appropriate working solution to each well. Include "vehicle control" wells (containing 0.5% DMSO in medium) and "untreated control" wells. Pre-incubate the cells with the compound for 1 hour.

-

LPS Stimulation: Prepare a 200 ng/mL LPS solution in complete DMEM. Add 100 µL of this solution to all wells except the "untreated control" wells. The final concentration of LPS will be 100 ng/mL.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

NO Measurement: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent Kit, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (typically 540-570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of Agent 36 relative to the LPS-stimulated vehicle control. Plot the results to determine the IC₅₀ value.

Visualizations

Caption: Inhibition of the canonical NF-κB pathway by Agent 36.

Caption: Workflow for the in vitro anti-inflammatory assay.

References

Application Notes and Protocols for Anti-inflammatory Agent 36 in Acute Lung Injury Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Anti-inflammatory agent 36 (also known as Compound 5a28) in preclinical models of acute lung injury (ALI). The information presented here, including experimental data, detailed protocols, and signaling pathway diagrams, is intended to guide researchers in designing and conducting studies to evaluate the therapeutic potential of this compound.

Introduction

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to significant morbidity and mortality.[1][2] this compound is a potent anti-inflammatory compound that has demonstrated significant efficacy in mitigating inflammatory responses in preclinical ALI models.[3][4][5] It has been shown to inhibit the activation of macrophages and suppress the production of key pro-inflammatory mediators.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on the effects of this compound in the context of acute lung injury.

Table 1: In Vitro Efficacy of this compound in LPS-Stimulated RAW 264.7 Macrophages

| Parameter | Value | Reference |

| Cell Line | RAW 264.7 mouse macrophages | [3][4] |

| Stimulant | Lipopolysaccharide (LPS) | [3][4] |

| IC50 for TNF-α Inhibition | 3.69 µM | [3][4] |

| IC50 for IL-6 Inhibition | 3.68 µM | [3][4] |

| Effective Concentration for P-P38 & P-ERK Inhibition | 10 µM (after 0.5 h treatment) | [3] |

| Effective Concentration for Pro-inflammatory Gene Transcription Inhibition (TNF-α, IL-6, IL-1β, ICAM-1, VCAM-1) | 10 µM (after 0.5 h treatment) | [3] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Lung Injury

| Parameter | Details | Reference |

| Animal Model | Acute lung injury mouse model | [3] |

| Induction Agent | Lipopolysaccharide (LPS) | [3] |

| Dosage of Agent 36 | 10 mg/kg | [3] |

| Route of Administration | Intraperitoneal (i.p.) | [3] |

| Key Outcomes | ||

| Lung Edema | Reduced wet/dry weight ratio of the lungs | [3] |

| Inflammatory Cell Infiltration | Reduced biomarkers of lymphocytes and macrophages | [3] |

| Pro-inflammatory Cytokines | Suppressed levels of TNF-α, IL-6, IL-1β | [3] |

| Adhesion Molecules | Suppressed levels of VCAM-1 and ICAM-1 | [3] |

| Signaling Pathway Modulation | Markedly inhibited P-P38 and P-ERK | [3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its evaluation in an ALI model.

Caption: Proposed mechanism of this compound in ALI.

Caption: Workflow for preclinical evaluation of Agent 36.

Experimental Protocols

Protocol 1: In Vitro Inhibition of LPS-Induced Inflammation in RAW 264.7 Macrophages

1. Cell Culture:

- Culture RAW 264.7 mouse macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

- Seed cells in appropriate culture plates (e.g., 96-well for cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.

2. Treatment:

- Pre-treat the cells with varying concentrations of this compound (e.g., 2.5-20 µM) for 1 hour.[3]

- Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine analysis, 30 minutes for signaling pathway analysis).

3. Cytokine Analysis (ELISA):

- Collect the cell culture supernatants.

- Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

- Calculate the IC50 values based on the dose-response curve.

4. Western Blot Analysis for MAPK Signaling:

- After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

- Determine the protein concentration using a BCA protein assay.

- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against phospho-p38, p38, phospho-ERK, and ERK overnight at 4°C.

- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: In Vivo Evaluation in a Mouse Model of LPS-Induced Acute Lung Injury

1. Animal Model:

- Use appropriate laboratory mice (e.g., C57BL/6, 8-10 weeks old).

- Acclimatize the animals for at least one week before the experiment.

2. Induction of ALI:

- Induce acute lung injury by intratracheal or intranasal administration of LPS (e.g., 5 mg/kg).

3. Treatment: